molecular formula C25H20ClFN4O3 B11316089 N-(2-chlorobenzyl)-N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide

N-(2-chlorobenzyl)-N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide

Cat. No.: B11316089
M. Wt: 478.9 g/mol
InChI Key: NMKRXSUYISFMHY-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.

    Introduction of the 3-Fluorophenyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the 2-Chlorobenzyl Group: This can be done using alkylation reactions.

    Final Acetylation: The compound is acetylated to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline core.

    Reduction: Reduction reactions can occur at various functional groups, including the carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may be common, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction could yield alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoxaline derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of organic semiconductors.

Biology

    Antimicrobial Agents: Quinoxaline derivatives have shown potential as antimicrobial agents.

    Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in biochemical research.

Medicine

    Anticancer Agents: Some quinoxaline derivatives have been studied for their anticancer properties.

    Anti-inflammatory Drugs: They may also have anti-inflammatory effects.

Industry

    Dyes and Pigments: Quinoxaline derivatives can be used in the production of dyes and pigments.

    Pharmaceuticals: They are used in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide would depend on its specific biological target. Generally, quinoxaline derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its diverse biological activities.

    2,3-Diphenylquinoxaline: Another derivative with potential medicinal applications.

    6,7-Dimethoxyquinoxaline: Known for its use in biochemical research.

Uniqueness

N-(2-chlorobenzyl)-N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoxaline derivatives.

Properties

Molecular Formula

C25H20ClFN4O3

Molecular Weight

478.9 g/mol

IUPAC Name

2-[3-[acetyl-[(2-chlorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C25H20ClFN4O3/c1-16(32)30(14-17-7-2-3-10-20(17)26)24-25(34)31(22-12-5-4-11-21(22)29-24)15-23(33)28-19-9-6-8-18(27)13-19/h2-13H,14-15H2,1H3,(H,28,33)

InChI Key

NMKRXSUYISFMHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1Cl)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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